molecular formula C21H22O8 B15194898 (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate CAS No. 74628-94-7

(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate

Cat. No.: B15194898
CAS No.: 74628-94-7
M. Wt: 402.4 g/mol
InChI Key: SYMKKOZGTPZQCY-UHFFFAOYSA-N
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Description

(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate is a complex organic compound characterized by its unique structure, which includes a dioxepane ring and benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid with an appropriate alcohol derivative, followed by the formation of the dioxepane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and purification systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Common in modifying the aromatic ring or ester group to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate stands out due to its dioxepane ring structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler compounds like allylamine and 2-hydroxy-2-methylpropiophenone.

Properties

CAS No.

74628-94-7

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

[7-(benzoyloxymethyl)-5,6-dihydroxy-1,3-dioxepan-4-yl]methyl benzoate

InChI

InChI=1S/C21H22O8/c22-18-16(11-26-20(24)14-7-3-1-4-8-14)28-13-29-17(19(18)23)12-27-21(25)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2

InChI Key

SYMKKOZGTPZQCY-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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